3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475456
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13475456.png)
Specification
Molecular Formula | C15H26N2O4 |
---|---|
Molecular Weight | 298.38 g/mol |
IUPAC Name | 2-[cyclopropyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]amino]acetic acid |
Standard InChI | InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-7-6-11(8-16)9-17(10-13(18)19)12-4-5-12/h11-12H,4-10H2,1-3H3,(H,18,19) |
Standard InChI Key | YAUQKYVMWJTMKW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN(CC(=O)O)C2CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN(CC(=O)O)C2CC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrrolidine core (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a carboxymethyl-cyclopropyl-amino-methyl group. The 1-position is protected by a tert-butyl ester, enhancing stability and lipophilicity . Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₆N₂O₄ |
Molecular Weight | 298.38 g/mol |
IUPAC Name | tert-butyl 3-[[(carboxymethyl)(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate |
CAS Number | 1353982-46-3 |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 |
The cyclopropyl group introduces steric constraints, while the carboxymethyl moiety enables hydrogen bonding and coordination with biological targets .
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis typically involves multi-step protocols:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .
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Substituent Introduction:
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Esterification: Protection of the carboxylic acid with tert-butyl groups using di-tert-butyl dicarbonate (Boc₂O) .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclopropane coupling | Cyclopropylamine, DCM, RT | 78–85 |
Carboxymethylation | Bromoacetic acid, K₂CO₃, DMF | 65–72 |
Boc Protection | Boc₂O, DMAP, THF, 0°C→RT | 90–95 |
Industrial-scale production employs continuous flow reactors to optimize efficiency .
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound undergoes selective reactions:
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Ester Hydrolysis: Acidic (TFA) or basic (NaOH) conditions yield the free carboxylic acid .
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Amide Formation: Coupling with amines via EDCI/HOBt activates the carboxylate.
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Cyclopropane Ring-Opening: Under strong acids (H₂SO₄), the cyclopropane ring rearranges to a propene derivative .
Table 2: Reaction Products and Applications
Reaction Type | Product | Application |
---|---|---|
Hydrolysis | Free carboxylic acid | Drug conjugate synthesis |
Amidation | Peptide-like analogs | Enzyme inhibition studies |
Oxidation | Sulfoxide derivatives | Material science |
Biological and Industrial Applications
Medicinal Chemistry
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Antimicrobial Agents: Analogous compounds with cyclopropyl groups show activity against resistant bacteria (e.g., MRSA) .
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Neurological Targets: Pyrrolidine derivatives modulate dopamine and serotonin receptors, suggesting potential in treating CNS disorders .
Material Science
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Polymer Modifiers: The tert-butyl ester enhances thermal stability in polyamides .
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Chiral Catalysts: The stereogenic center facilitates asymmetric synthesis in industrial catalysis .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
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